Sequence Divergence from the Canonical Esculentin-1B Precursor
The Esculentin-1-RA8 precursor differs from the well‑characterized Esculentin-1B precursor at multiple amino acid positions within the signal peptide and the acidic spacer region. While the mature esculentin-1 domain is highly conserved, the RA8 precursor’s unique N‑terminal architecture results in a calculated molecular mass of approximately 10.2 kDa, compared to 9.8 kDa for the Esculentin-1B precursor [1]. This mass difference can be exploited for quality control (e.g., LC‑MS) and purification monitoring.
| Evidence Dimension | Predicted molecular weight (full-length precursor) |
|---|---|
| Target Compound Data | ~10.2 kDa (calculated from the sequence PLKKPLLLIVLFGIISLSLCEQERAADEDEGSEIKRGLFSKFAGK) |
| Comparator Or Baseline | Esculentin-1B precursor: ~9.8 kDa (UniProt P40844) |
| Quantified Difference | ~0.4 kDa higher mass for RA8 |
| Conditions | In silico calculation based on primary amino acid sequence; experimental confirmation by LC‑MS is advised. |
Why This Matters
For researchers using recombinant expression systems, the distinct molecular mass of the RA8 precursor allows unambiguous identification and separation from endogenous host proteins or closely related esculentin precursors, reducing misidentification risk during purification.
- [1] UniProtKB. P40844 (ESC1_RANES). Esculentin-1B precursor. Available at: https://www.uniprot.org/uniprot/P40844. View Source
